3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261524-83-7
VCID: VC0164013
InChI: InChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
SMILES: C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F
Molecular Formula: C14H8F4O3
Molecular Weight: 300.209

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

CAS No.: 1261524-83-7

Cat. No.: VC0164013

Molecular Formula: C14H8F4O3

Molecular Weight: 300.209

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid - 1261524-83-7

Specification

CAS No. 1261524-83-7
Molecular Formula C14H8F4O3
Molecular Weight 300.209
IUPAC Name 3-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid
Standard InChI InChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
Standard InChI Key GRJKBRHMTKKIOD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F

Introduction

Chemical Identity and Structural Properties

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid represents a biphenyl derivative featuring strategically positioned fluorine-containing functional groups. The compound contains a fluorine atom at the 3-position of the benzoic acid ring and a trifluoromethoxy group at the 3-position of the attached phenyl ring, creating a molecule with distinctive electronic and physical properties.

Molecular Identifiers and Nomenclature

The compound is precisely characterized through various chemical identifiers that facilitate its unambiguous identification in scientific literature and chemical databases.

ParameterValue
CAS Registry Number1261524-83-7
IUPAC Name3-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid
Alternative Name[1,1'-Biphenyl]-4-carboxylic acid, 2-fluoro-3'-(trifluoromethoxy)-
Molecular FormulaC₁₄H₈F₄O₃
Molecular Weight300.209 g/mol
Standard InChIInChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
Standard InChIKeyGRJKBRHMTKKIOD-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F

The compound's systematic identification through these parameters ensures that researchers can accurately reference and identify it across different chemical databases and literature sources.

Structural Features and Characteristics

The molecular structure of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid contains several key structural elements that define its chemical behavior:

  • A benzoic acid core with a carboxylic acid functional group (-COOH)

  • A fluorine substituent at the 3-position of the benzoic acid ring

  • A phenyl ring attached at the 4-position of the benzoic acid ring

  • A trifluoromethoxy group (-OCF₃) at the 3-position of the attached phenyl ring

These structural features, particularly the fluorinated substituents, contribute significantly to the compound's unique chemical properties, including altered electron distribution, enhanced lipophilicity, and modified reactivity patterns compared to non-fluorinated analogues .

Physical Properties and Characteristics

The physical properties of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid are influenced by its molecular structure, particularly by the presence of fluorine atoms and the trifluoromethoxy group.

General Physical Properties

The compound typically appears as a solid at room temperature, consistent with other fluorinated benzoic acid derivatives. Its physical state and appearance are characteristic of similar aromatic compounds containing fluorine substituents .

PropertyValue
Physical StateSolid
AppearanceCrystalline powder
Molecular Weight300.209 g/mol
Melting PointNot specifically reported in literature
Boiling PointNot specifically reported in literature

Solubility Profile

Like many fluorinated aromatic compounds, 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid exhibits a characteristic solubility profile. The presence of the carboxylic acid group provides a hydrophilic center, while the fluorinated substituents contribute to lipophilicity. This balance results in specific solubility characteristics that are important for its applications in synthetic chemistry:

  • Limited solubility in water due to the hydrophobic nature of the fluorinated aromatic rings

  • Enhanced solubility in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and alcohols

  • Potential for increased solubility in basic aqueous solutions due to deprotonation of the carboxylic acid group

The compound's solubility parameters are critical considerations for researchers developing synthetic methodologies or considering its application in various chemical processes.

Chemical Reactivity and Behavior

The chemical behavior of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is dictated by its functional groups and fluorinated substituents, which influence its reactivity patterns in various chemical transformations.

Reactivity of Functional Groups

The compound's reactivity centers around its key functional groups:

  • Carboxylic Acid Group: The carboxylic acid moiety serves as a versatile handle for further chemical modifications, including:

    • Esterification reactions with alcohols

    • Amide formation with amines

    • Reduction to alcohols or aldehydes

    • Conversion to acid chlorides for enhanced reactivity

  • Fluorinated Substituents: The fluorine atom and trifluoromethoxy group significantly affect the electronic properties of the aromatic rings, generally:

    • Decreasing electron density in the aromatic system

    • Altering the acidity of the carboxylic acid group

    • Providing sites for potential nucleophilic aromatic substitution under specific conditions

These reactivity patterns make the compound valuable as a building block in synthetic organic chemistry, particularly in the development of compounds where fluorine incorporation is desired .

Applications and Research Significance

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid has potential applications across several research domains, primarily due to its unique structural features and the general importance of fluorinated compounds in modern chemistry.

Building Block in Synthetic Chemistry

The compound serves as a valuable intermediate in synthetic organic chemistry:

  • Functional Group Elaboration: The carboxylic acid moiety provides a versatile handle for further derivatization through various transformations.

  • Construction of Complex Molecules: The biphenyl scaffold with fluorinated substituents can serve as a core structure for more complex molecular architectures.

  • Structure-Activity Relationship Studies: Incorporation of this building block into compound libraries allows for systematic exploration of the effects of fluorination on biological activity and physical properties .

SupplierProduct StatusCatalog Reference
Vulcan ChemicalAvailableVC0164013
CymitQuimicaDiscontinued3D-LAC52483

The discontinuation from some suppliers suggests potential challenges in the synthesis or limited demand for this specific compound .

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